molecular formula C19H20BrClN2O4 B5123659 Ethyl 8-bromo-2-[(dimethylamino)methyl]-3-methyl-4,5-dioxobenzo[e]indole-1-carboxylate;hydrochloride

Ethyl 8-bromo-2-[(dimethylamino)methyl]-3-methyl-4,5-dioxobenzo[e]indole-1-carboxylate;hydrochloride

Cat. No.: B5123659
M. Wt: 455.7 g/mol
InChI Key: BTFMCCQGHBZPRN-UHFFFAOYSA-N
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Description

Ethyl 8-bromo-2-[(dimethylamino)methyl]-3-methyl-4,5-dioxobenzo[e]indole-1-carboxylate;hydrochloride is a synthetic compound belonging to the indole derivative family Indole derivatives are significant due to their presence in various natural products and their biological activities

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of indole derivatives, including Ethyl 8-bromo-2-[(dimethylamino)methyl]-3-methyl-4,5-dioxobenzo[e]indole-1-carboxylate;hydrochloride, often involves multi-step processes. One common method is the Bartoli indole synthesis, which involves the reaction of nitroaromatics with vinyl Grignard reagents

Industrial Production Methods

Industrial production of such compounds typically involves optimizing the reaction conditions to maximize yield and purity. This may include the use of catalysts, controlled temperatures, and specific solvents to facilitate the reactions. The scalability of the synthesis process is crucial for industrial applications.

Chemical Reactions Analysis

Types of Reactions

Ethyl 8-bromo-2-[(dimethylamino)methyl]-3-methyl-4,5-dioxobenzo[e]indole-1-carboxylate;hydrochloride can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.

    Reduction: Reduction reactions can be used to remove oxygen atoms or to convert nitro groups to amines.

    Substitution: The bromine atom in the compound can be substituted with other groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or hydrogen gas (H₂) with a palladium catalyst (Pd/C) are often used.

    Substitution: Nucleophiles such as amines or thiols can be used to replace the bromine atom under appropriate conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce amines or alcohols.

Scientific Research Applications

Ethyl 8-bromo-2-[(dimethylamino)methyl]-3-methyl-4,5-dioxobenzo[e]indole-1-carboxylate;hydrochloride has several scientific research applications:

    Chemistry: It is used as a building block for the synthesis of more complex molecules.

    Biology: The compound can be used in studies involving cell signaling and receptor interactions.

    Industry: It may be used in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of Ethyl 8-bromo-2-[(dimethylamino)methyl]-3-methyl-4,5-dioxobenzo[e]indole-1-carboxylate;hydrochloride involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins involved in cellular processes. The compound’s structure allows it to bind to these targets, modulating their activity and leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Ethyl 8-bromo-2-[(dimethylamino)methyl]-3-methyl-4,5-dioxobenzo[e]indole-1-carboxylate;hydrochloride is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties

Properties

IUPAC Name

ethyl 8-bromo-2-[(dimethylamino)methyl]-3-methyl-4,5-dioxobenzo[e]indole-1-carboxylate;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H19BrN2O4.ClH/c1-5-26-19(25)15-13(9-21(2)3)22(4)16-14(15)12-8-10(20)6-7-11(12)17(23)18(16)24;/h6-8H,5,9H2,1-4H3;1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BTFMCCQGHBZPRN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=C(N(C2=C1C3=C(C=CC(=C3)Br)C(=O)C2=O)C)CN(C)C.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H20BrClN2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

455.7 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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